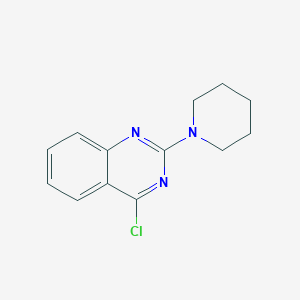

4-Chloro-2-(piperidin-1-yl)quinazoline

描述

Significance of the Quinazoline (B50416) Scaffold in Chemical Biology and Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is of paramount importance in the fields of chemical biology and medicinal chemistry. wikipedia.org This structural motif is found in over 200 naturally occurring alkaloids and serves as a privileged core in a multitude of synthetic compounds with diverse and potent pharmacological properties. arabjchem.org The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Quinazoline derivatives have demonstrated a remarkably broad spectrum of biological activities, including but not limited to:

Anticancer: Many quinazoline-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), making them crucial in oncology. wikipedia.orgnih.gov Drugs like gefitinib (B1684475) and erlotinib (B232) are prime examples of successful EGFR inhibitors built upon the quinazoline framework. wikipedia.orgnih.gov

Antimicrobial: The scaffold has been incorporated into agents with significant antibacterial, antifungal, and antiviral properties. arabjchem.orgmdpi.com

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects. arabjchem.orgmdpi.com

Other Therapeutic Areas: The pharmacological utility of quinazolines extends to anticonvulsant, antihypertensive, antimalarial, and antidiabetic applications. rsc.orgresearchgate.net

The ease of synthesis and the ability to modify the quinazoline structure at multiple points contribute to its appeal among medicinal chemists for developing novel therapeutic agents. nih.gov

Rationale for Research on 2,4-Disubstituted Quinazolines

Within the broader class of quinazoline derivatives, those with substitutions at the 2 and 4 positions are of particular interest to researchers. This specific substitution pattern is a hallmark of many biologically active molecules and offers a strategic advantage in drug design. The rationale for focusing on 2,4-disubstituted quinazolines is multifaceted:

Targeted Biological Activity: The substituents at the 2 and 4 positions play a crucial role in the molecule's interaction with biological targets. For instance, in the context of kinase inhibitors, the substituent at the 4-position often interacts with the hinge region of the ATP-binding pocket, a key interaction for potent inhibition. nih.gov

Synthetic Accessibility: The chemistry for introducing diverse substituents at the 2 and 4 positions of the quinazoline core is well-established. openmedicinalchemistryjournal.comresearchgate.netscispace.com Starting materials like 2,4-dichloroquinazoline (B46505) are common precursors, allowing for sequential and selective reactions to introduce different functional groups. researchgate.netevitachem.com

Modulation of Physicochemical Properties: The nature of the groups at C2 and C4 can be varied to optimize properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of effective drug candidates.

Proven Therapeutic Success: The clinical success of 2,4-disubstituted quinazolines, such as the anticancer drug vandetanib, has further fueled research into this specific structural class. nih.gov

The ability to create large libraries of 2,4-disubstituted quinazolines for high-throughput screening has made this scaffold a cornerstone of many drug discovery programs. tandfonline.com

Specific Context of 4-Chloro-2-(piperidin-1-yl)quinazoline within Quinazoline Chemistry

This compound is a specific 2,4-disubstituted quinazoline that primarily serves as a key building block or intermediate in the synthesis of more elaborate molecules. evitachem.com Its structure is characterized by a chlorine atom at the 4-position and a piperidine (B6355638) ring attached at the 2-position.

The significance of this particular compound lies in its chemical reactivity:

Reactive 4-Position: The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. wikipedia.org This allows for the straightforward introduction of a wide variety of substituents, such as amines, alcohols, and thiols, to create new derivatives. nih.gov

In a typical synthetic route, 2,4-dichloroquinazoline is first reacted with piperidine to selectively replace one of the chlorine atoms, yielding this compound. This intermediate is then used in subsequent reactions to build more complex target molecules. This stepwise approach provides a high degree of control over the final structure.

While not typically an end-product itself, the compound is crucial for accessing a range of novel quinazoline derivatives with potential therapeutic applications, from kinase inhibitors to NPP1 inhibitors. nih.gov The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C13H14ClN3 |

| CAS Number | 134962-82-6 |

| Primary Role | Synthetic Intermediate |

| Key Reactive Site | Chlorine at C4-position |

| Common Precursor | 2,4-Dichloroquinazoline |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-piperidin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLTIZFIITQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for Quinazoline (B50416) Derivatives

The construction of the quinazoline scaffold has been the subject of extensive research, leading to the development of sophisticated synthetic strategies. These methods aim to enhance efficiency, yield, and environmental compatibility. A common and direct route to 4-Chloro-2-(piperidin-1-yl)quinazoline involves the sequential substitution of 2,4-dichloroquinazoline (B46505). First, the more reactive chlorine atom at the 4-position is displaced, followed by the substitution of the chlorine at the 2-position. However, for the synthesis of the title compound, the reaction of 2,4-dichloroquinazoline with piperidine (B6355638) is a key step. The regioselectivity of this reaction can be influenced by reaction conditions.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolines to minimize the environmental impact of chemical processes. nih.gov These approaches focus on the use of renewable resources, non-toxic solvents, and energy-efficient methods. nih.gov

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recycling. researchgate.netmlsu.ac.inmdpi.com Various nanocatalysts have been employed for the synthesis of the quinazoline core structure. For instance, magnetic nanoparticles have been utilized as environmentally benign and reusable catalysts. nih.gov

While a direct application of heterogeneous nanocatalysis for the synthesis of this compound is not extensively documented, the general applicability of these catalysts in C-N bond formation reactions suggests their potential utility. For example, copper-based nanocatalysts have been used for the synthesis of quinoline (B57606) derivatives, a related class of N-heterocycles. nih.gov The synthesis could be envisioned through a nanocatalyst-mediated reaction of a suitably substituted precursor.

Table 1: Examples of Heterogeneous Nanocatalysis in the Synthesis of Related Heterocycles

| Catalyst | Substrates | Product | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Fe3O4@PS-Arg MNPs | α-naphthylamine, aromatic aldehydes, malononitrile | 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile | - | - | - | nih.gov |

| Cu/N-SiO2–C | 2-aminoaryl alcohols, α,β-unsaturated ketones | 3-acylquinolines | - | - | - | nih.gov |

The development of metal-free synthetic routes is a significant goal in green chemistry to avoid the toxicity and environmental concerns associated with heavy metals. mdpi.comrsc.org Several metal-free approaches for quinazoline synthesis have been reported, often utilizing readily available and non-toxic reagents and catalysts. mdpi.comnih.gov

One such approach involves the oxidative condensation of o-aminobenzylamines with other amines, catalyzed by organic molecules like 4,6-dihydroxysalicylic acid under an oxygen atmosphere. nih.gov This method provides a green alternative to metal-catalyzed processes. nih.gov Another strategy employs molecular iodine as a catalyst for the amination of benzylic C-H bonds in the synthesis of 2-arylquinazolines. mdpi.com While these methods have not been specifically applied to the synthesis of this compound, they demonstrate the feasibility of constructing the core quinazoline structure without transition metals.

Table 2: Examples of Metal-Free Synthesis of Quinazoline Derivatives

| Catalyst/Reagent | Substrates | Product | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4,6-dihydroxysalicylic acid, BF3.Et2O | 2-aminobenzylamines, benzylamines | 2-substituted quinazolines | DMSO | O2, 90°C, 48h | 17-81 | mdpi.com |

| Molecular iodine | 2-aminobenzophenones, aryl amines | 2-arylquinazolines | - | O2, 130°C, 3-8h | 68-92 | mdpi.com |

| PIDA | methyl (2-(4-oxoquinazolin-3(4H)-yl)benzoyl)glycinate | N-fused quinazolino-quinazoline-diones | DCE | 90°C | 84 | nih.gov |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netnih.govnih.gov This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy.

The synthesis of quinazoline derivatives has been successfully achieved through various MCRs. For instance, a one-pot, three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium (B1175870) acetate (B1210297) can yield 2,4-disubstituted quinazolines without the need for a catalyst. researchgate.net Another example is the microwave-assisted, solvent-free cyclocondensation of 2-aminobenzonitrile, orthoesters, and ammonium acetate to produce 4-aminoquinazolines. researchgate.net The versatility of MCRs suggests that a suitable combination of starting materials could potentially lead to the direct synthesis of the this compound core structure or a closely related precursor.

Table 3: Examples of Multi-component Reactions for Quinazoline Synthesis

| Reactants | Product | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| 2-aminoaryl ketones, orthoesters, ammonium acetate | 2,4-disubstituted quinazolines | Solvent-free | 76-94 | researchgate.net |

| 2-aminobenzonitrile, orthoesters, ammonium acetate | 2-alkyl-4-aminoquinazolines | Microwave, solvent-free | Good | researchgate.net |

| an aromatic amine, an aldehyde, pyruvic acid | quinoline-4-carboxylic acids | - | - | nih.gov |

Tandem and Microwave-Assisted Cyclization Reactions

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency. researchgate.netfrontiersin.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. The reaction of 4-chloroquinazolines with various amines has been efficiently carried out under microwave irradiation, suggesting a viable route to this compound from a suitable precursor. nih.gov

For instance, the microwave-assisted N-arylation of 4-chloroquinazolines in a mixture of THF and water has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines. nih.gov Similarly, the condensation of 2-chloroquinoline-3-carbaldehydes with piperidine has been achieved under microwave irradiation to produce 2-(piperidin-1-yl)quinoline-3-carbaldehydes in high yields. nih.gov These examples highlight the potential of microwave assistance in the final step of the synthesis of the title compound from 2,4-dichloroquinazoline and piperidine.

Table 4: Microwave-Assisted Synthesis of Related Heterocyclic Compounds

| Substrates | Product | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-chloroquinazolines, anilines | 4-anilinoquinazolines | THF/H2O | Microwave | up to 96 | nih.gov |

| 2-chloroquinoline-3-carbaldehydes, piperidine | 2-(piperidin-1-yl)quinoline-3-carbaldehydes | PEG-400 | Microwave | 97-98 | nih.gov |

| Substituted methyl anthranilate, iso(thio)cyanates | 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinones | DMSO/H2O | Microwave | Good | nih.gov |

Ruthenium-Catalyzed Dehydrogenative Couplings

Ruthenium-catalyzed reactions have emerged as a powerful tool for the formation of C-C and C-N bonds, often through dehydrogenative coupling pathways that are highly atom-economical. rsc.orgrsc.org These reactions typically proceed with the liberation of dihydrogen as the only byproduct, making them environmentally benign.

The synthesis of quinazolines via ruthenium-catalyzed dehydrogenative coupling has been demonstrated. For example, an in situ formed ruthenium catalyst can mediate the dehydrogenative coupling of 2-aminophenyl ketones with amines to afford quinazoline products. While a direct ruthenium-catalyzed synthesis of this compound from simple precursors has not been reported, the versatility of ruthenium catalysis in C-N bond formation suggests its potential applicability. For instance, a ruthenium-catalyzed amination of a pre-functionalized quinazoline core could be a plausible synthetic route.

Table 5: Examples of Ruthenium-Catalyzed Synthesis of N-Heterocycles

| Catalyst System | Substrates | Product | Conditions | Ref |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2/dppf/NaH | 2-aminobenzyl alcohol, primary amine | 2-substituted quinazoline | Toluene, 120 °C | - |

| Ru(II) | benzamidine hydrochlorides, alkynes | 1-aminoisoquinoline derivatives | Electrochemical | rsc.org |

| Ru(II) | aroylsilanes | imidobenzoylsilanes and tosyl-amidobenzoylsilanes | - | rsc.org |

Targeted Synthesis of 2,4-Disubstituted Quinazolines

The construction of 2,4-disubstituted quinazolines, such as the title compound, requires careful control of reaction conditions to achieve the desired regioselectivity. The common precursor for these syntheses is often 2,4-dichloroquinazoline, a versatile starting material that allows for sequential nucleophilic substitution.

The C-4 position of the quinazoline ring is generally more susceptible to nucleophilic attack than the C-2 position. This heightened reactivity is attributed to the electronic properties of the heterocyclic system. Computational studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. ekb.egresearchgate.net This inherent regioselectivity is a critical consideration in the synthesis of 2,4-disubstituted quinazolines.

While direct amination of 4-chloroquinazolines with piperidine would lead to substitution at the C-4 position, understanding this reaction is crucial for developing strategies to achieve the alternative C-2 substitution. The reaction of 2,4-dichloroquinazoline with N-substituted cyclic amines has been shown to yield 2-amino-4-chloroquinazolines, suggesting that under certain conditions, the C-2 position can be targeted. nih.gov The regioselectivity can be influenced by steric factors of the substrate and the nucleophile. nih.gov

To obtain the desired this compound, a two-step approach is often employed. This typically involves the initial synthesis of 2-(piperidin-1-yl)quinazolin-4(3H)-one, which is then subjected to chlorination.

A common route to 2-(piperidin-1-yl)quinazolin-4(3H)-one involves the reaction of 2-aminobenzamide (B116534) derivatives with appropriate reagents to form the quinazolinone core, followed by the introduction of the piperidine moiety. Alternatively, starting from 2,4-dichloroquinazoline, a selective hydrolysis at the C-4 position can yield 2-chloro-4(3H)-quinazolinone. This intermediate can then react with piperidine to substitute the chlorine at the C-2 position. The subsequent chlorination of the hydroxyl group at C-4, for instance using phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid, yields the final product. researchgate.net

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| 2,4-Dichloroquinazoline |  | Versatile starting material for sequential nucleophilic substitution. |

| 2-(Piperidin-1-yl)quinazolin-4(3H)-one |  | Precursor to the final product, formed by introducing the piperidine moiety before chlorination of the C-4 position. |

| 2-Chloro-4(3H)-quinazolinone |  | Intermediate allowing for selective substitution at the C-2 position with piperidine. |

While specific ring transformation reactions involving this compound are not extensively documented, the quinazoline core itself can undergo various rearrangements. For instance, treatment of 3-(2-aminoethyl)-1,2,4-oxadiazoles can lead to a ring transformation to form pyrazolines. st-andrews.ac.uk Although not a direct transformation of the target compound, this illustrates the potential for skeletal reorganization within related heterocyclic systems under specific conditions. Further research may uncover unique ring transformation pathways for this particular substituted quinazoline.

The introduction of a piperidine ring at the C-2 position of a quinazoline scaffold, while leaving a chlorine at C-4, necessitates overcoming the inherent higher reactivity of the C-4 position. As mentioned, this is typically achieved through a multi-step synthesis involving a quinazolin-4(3H)-one intermediate. The reaction of 2-chloro-4(3H)-quinazolinone with piperidine allows for the selective introduction of the piperidine moiety at the C-2 position. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of such derivatives.

Functionalization at C-4 Position: Nucleophilic Substitution of 4-Chloroquinazolines

Reaction Mechanisms and Pathways in Quinazoline Synthesis

The synthesis of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr reactions on the 2,4-dichloroquinazoline ring is a two-step addition-elimination process.

In the case of substitution at the C-4 position, a nucleophile (such as an amine) attacks the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring. researchgate.net

The regioselectivity, favoring C-4 substitution under milder conditions, is a result of the lower activation energy for the nucleophilic attack at this position compared to the C-2 position. ekb.egmdpi.com To achieve substitution at the C-2 position, as required for the synthesis of the title compound from 2,4-dichloroquinazoline directly, harsher reaction conditions (e.g., higher temperatures) would be necessary to overcome the higher activation energy barrier. researchgate.net This is why the synthetic strategy often involves protecting the C-4 position as a hydroxyl group (in the quinazolinone form), which can be later converted back to a chloro group after the C-2 substitution has been accomplished.

| Position | Relative Reactivity to Nucleophiles | Controlling Factors | Typical Reaction Conditions for Substitution |

|---|---|---|---|

| C-4 | Higher | Higher LUMO coefficient, lower activation energy. ekb.egresearchgate.net | Milder conditions (e.g., lower temperature). researchgate.net |

| C-2 | Lower | Lower LUMO coefficient, higher activation energy. ekb.egmdpi.com | Harsher conditions (e.g., higher temperature). researchgate.net |

Spectroscopic and Crystallographic Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and arrangement of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinazoline (B50416) core and the piperidine (B6355638) ring.

The four protons on the substituted benzene (B151609) portion of the quinazoline ring would typically appear in the aromatic region of the spectrum (approximately δ 7.0–8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the nitrogen atoms and the chlorine substituent.

The ten protons of the piperidine ring would be found in the aliphatic region (approximately δ 1.5–4.0 ppm). These signals often present as complex, overlapping multiplets due to the conformational flexibility of the ring and spin-spin coupling between adjacent protons. The protons on the carbons directly attached to the nitrogen atom (C2' and C6') are expected to be the most downfield in this group due to the deshielding effect of the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinazoline Aromatic Protons | ~ 7.0 – 8.5 | d, t, m |

| Piperidine Protons (α to N) | ~ 3.5 – 4.0 | m |

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Assuming no molecular symmetry, the spectrum for this compound is expected to display 13 distinct signals, one for each unique carbon atom.

The carbon atoms of the quinazoline ring would resonate in the downfield region of the spectrum. The carbons of the aromatic portion are typically found between δ 120–150 ppm. The quaternary carbons involved in C=N and C-Cl bonds (C2, C4, C8a, and C4a) would have characteristic chemical shifts, with C2 and C4 being significantly downfield. The five carbon atoms of the piperidine ring would appear in the upfield, aliphatic region (approximately δ 20–60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinazoline C=N, C-Cl Carbons | ~ 150 – 165 |

| Quinazoline Aromatic CH Carbons | ~ 120 – 140 |

| Quinazoline Quaternary Carbons | ~ 120 – 150 |

| Piperidine Carbons (α to N) | ~ 45 – 55 |

| Piperidine Carbons (β to N) | ~ 25 – 30 |

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed for conformational analysis. researchgate.netnih.gov These experiments provide information about the spatial proximity of protons, which can help determine the preferred orientation of the piperidine ring relative to the planar quinazoline core. researchgate.netnih.gov Such studies can reveal whether steric hindrance influences the rotation around the C2-N(piperidine) bond and the conformation of the piperidine ring itself. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would display a series of characteristic absorption bands. derpharmachemica.comresearchgate.netresearchgate.net

Key expected vibrations include:

Aromatic C-H stretch: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretch: Found just below 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1650–1450 cm⁻¹ region, characteristic of the quinazoline ring system.

C-N stretching: Bands in the 1350–1200 cm⁻¹ region.

C-Cl stretch: A strong absorption in the fingerprint region, typically between 800–600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N / C=C Stretch (Quinazoline) | 1650 – 1450 |

| C-N Stretch | 1350 – 1200 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₄ClN₃), high-resolution mass spectrometry would confirm its exact mass (247.0927 g/mol ).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in peaks at m/z 247 and 249.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion, providing further structural confirmation. soton.ac.ukwikipedia.org Common fragmentation patterns for such structures often involve cleavage at the bond connecting the two ring systems. nih.govsciencepublishinggroup.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z (for ³⁵Cl) | Possible Identity |

|---|---|---|

| [M]⁺ | 247 | Molecular Ion |

| [M+2]⁺ | 249 | Molecular Ion (³⁷Cl isotope) |

| [M - C₅H₁₀N]⁺ | 163 | Loss of piperidine radical |

Note: This table outlines plausible fragmentation pathways. The relative abundance of these ions depends on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, this technique would provide precise data on bond lengths, bond angles, and torsional angles. jcsp.org.pknih.gov

Analysis of related quinazoline structures suggests that the quinazoline core would be essentially planar. researchgate.netmdpi.comnih.gov X-ray analysis would reveal the exact conformation of the piperidine ring (likely a chair conformation) and the dihedral angle between the plane of the quinazoline ring and the piperidine substituent. Furthermore, it would elucidate the intermolecular packing in the crystal lattice, identifying any potential hydrogen bonding or π-stacking interactions that stabilize the solid-state structure. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, an SC-XRD analysis would provide critical data on its molecular geometry and conformational details.

Based on studies of similar heterocyclic systems, the quinazoline ring system is expected to be essentially planar. nih.govnih.gov The piperidine ring, however, is non-planar and would likely adopt a stable chair conformation to minimize steric strain. SC-XRD analysis would confirm this conformation and provide exact bond lengths, bond angles, and torsion angles throughout the molecule. This data is fundamental for understanding the molecule's shape and how it might interact with biological targets.

Below is an illustrative table of crystallographic data typical for a substituted quinazoline derivative, as no specific published data for the title compound could be located. researchgate.net

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.328 |

| b (Å) | 15.934 |

| c (Å) | 10.667 |

| β (°) | 99.50 |

| Volume (Å3) | 1317.0 |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is vital as they influence physical properties like solubility and melting point. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.comnih.gov

For this compound, several types of intermolecular contacts would be anticipated. Weak C-H···N or C-H···Cl hydrogen bonds are likely to be present, linking adjacent molecules. Furthermore, π-π stacking interactions between the aromatic quinazoline rings could contribute significantly to the crystal's stability, often resulting in a herringbone or stacked arrangement. nih.gov A Hirshfeld surface analysis would reveal the relative importance of different contacts, such as H···H, C···H, and N···H, providing a detailed fingerprint of the crystal packing environment. nih.govmdpi.comnih.gov The analysis of quinazoline derivatives frequently shows that H···H, H···C/C···H, and H···O/O···H contacts dominate the crystal packing, indicating the prevalence of van der Waals forces and hydrogen bonding. mdpi.comnih.govdesy.de

Energy Framework Analysis

To move beyond a qualitative description of intermolecular forces, energy framework analysis can be employed. This computational method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between molecules in the crystal lattice and visualizes them as a framework. mdpi.comnih.goviucr.org The analysis dissects the total interaction energy into its constituent parts: electrostatic, dispersion, polarization, and exchange-repulsion. researchgate.net

In crystals of related quinazoline compounds, energy framework calculations often reveal that dispersion forces are the most significant contributors to the stabilization of the molecular packing. mdpi.comiucr.org This is visualized as a network of cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. Such an analysis for this compound would quantify the energetic contributions of the anticipated π-π stacking and hydrogen bonding, providing a robust, quantitative understanding of the crystal's energetic topology. nih.govresearchgate.net

The table below illustrates the typical energy components calculated in an energy framework analysis for a molecular crystal.

| Energy Component | Typical Contribution (kJ mol-1) | Description |

|---|---|---|

| Electrostatic (Eelec) | -91.5 | Interaction between static charge distributions. |

| Dispersion (Edis) | -306.5 | Attractive forces arising from temporary induced dipoles. |

| Repulsion (Erep) | 155.7 | Short-range repulsive forces preventing molecular collapse. |

| Polarization (Epol) | -37.6 | Attractive forces from induced dipoles due to charge distortion. |

| Total Energy (Etot) | -267.1 | Sum of all energy components. |

Note: Data presented is illustrative, based on a published analysis of a related quinazoline derivative for demonstrative purposes. iucr.org

UV-Vis Spectroscopy for Electronic Transitions and Solution Stability Studies

UV-Vis spectroscopy is a valuable technique for probing the electronic properties of molecules. The absorption of ultraviolet or visible light by a molecule like this compound promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides information about the types of electronic transitions occurring.

For quinazoline derivatives, the UV-Vis absorption spectra typically exhibit two main bands. researchgate.net A band at a shorter wavelength (around 240–300 nm) is generally attributed to π → π* transitions within the aromatic quinazoline ring system. researchgate.net A second band at a longer wavelength (around 310–425 nm) is often assigned to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms. researchgate.net The exact position and intensity of these bands can be influenced by substituents and the solvent used. nih.gov

Furthermore, UV-Vis spectroscopy is an effective method for assessing the stability of a compound in solution over time. By recording spectra at regular intervals, any degradation of the compound can be detected by a decrease in the intensity of its characteristic absorption peaks or the appearance of new peaks corresponding to degradation products. nih.govaip.org Studies on other quinazolines have shown high stability in aqueous solutions for extended periods when stored under appropriate conditions, a property that could be readily verified for the title compound using this technique. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies containing DFT calculations specifically for 4-Chloro-2-(piperidin-1-yl)quinazoline were identified. Consequently, data on its frontier molecular orbitals, reactivity descriptors, and reactive sites are not available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the scientific literature.

Electrophilicity, Nucleophilicity, and Dipole Moment Determination

Quantitative values for the electrophilicity index, chemical hardness, chemical potential, and dipole moment derived from DFT calculations are not available.

Fukui Functions and Reactive Site Prediction

There are no available studies that have performed Fukui function analysis to predict the specific reactive sites on the this compound molecule.

Stability and Isomeric Form Analysis

Computational analyses comparing the stability of different potential isomers or conformers of this compound have not been found in the literature.

Molecular Dynamics (MD) Simulations

Ligand-Target Complex Stability and Conformational Dynamics

No molecular dynamics simulation studies featuring this compound as a ligand to investigate its binding stability, conformational dynamics, or interaction with any specific biological target have been published.

Further research is required to computationally characterize this compound to unlock a deeper understanding of its physicochemical properties and potential applications.

Analysis of Protein-Ligand Interactions over Time (e.g., RMSD, RMSF)

Molecular dynamics (MD) simulations are crucial for understanding the stability of a protein-ligand complex over time. Key metrics for this analysis are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF): RMSF analysis measures the fluctuation of individual amino acid residues or atoms over the course of the simulation. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. High RMSF values are often observed in loop regions or at the N- and C-termini of the protein, while residues in the binding pocket that interact directly with the ligand tend to show lower fluctuation, indicating a stable interaction. For this compound, analysis of the RMSF would highlight the key residues that are stabilized by its binding.

Below is a hypothetical data table illustrating typical results from an MD simulation analysis.

| Metric | System | Average Value (Å) | Fluctuation Range (Å) | Interpretation |

| RMSD | Protein Backbone | 2.5 | 2.0 - 3.0 | Stable protein structure |

| Ligand | 1.8 | 1.5 - 2.2 | Stable ligand binding pose | |

| RMSF | Binding Site Residues | 1.2 | 0.8 - 1.5 | Key interacting residues are stabilized |

| Loop Regions | 3.5 | 2.8 - 4.5 | Expected flexibility in non-binding regions |

This table represents illustrative data based on typical findings for similar compounds and is not from a specific study on this compound.

Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the binding free energy of a ligand to a protein. These calculations provide a more accurate prediction of binding affinity than simple docking scores by considering factors like solvation effects.

The binding free energy (ΔG_bind) is calculated based on several energy components:

Van der Waals Energy (ΔE_vdW): Represents the attractive and repulsive forces between the ligand and protein.

Electrostatic Energy (ΔE_elec): The energy of electrostatic interactions.

Polar Solvation Energy (ΔG_pol): The energy required to desolvate the ligand and protein binding site.

Non-polar Solvation Energy (ΔG_nonpol): Energy related to the hydrophobic effect, often calculated from the solvent-accessible surface area (SASA).

A more negative ΔG_bind value indicates a more stable and favorable protein-ligand complex. In studies of various quinazolinone derivatives, MM-GBSA calculations have been instrumental in ranking potential inhibitors and confirming the stability of docked poses. For this compound, these calculations would quantify its binding affinity and identify the primary forces driving the interaction.

The following table shows a sample breakdown of binding free energy components.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.8 | Favorable |

| Polar Solvation Energy | +15.2 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -56.2 | Strongly Favorable |

This table represents illustrative data based on typical findings for similar compounds and is not from a specific study on this compound.

Molecular Docking and Binding Affinity Prediction

Identification of Putative Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.

For this compound, docking studies would reveal how the quinazoline (B50416) core, the chloro group, and the piperidine (B6355638) ring orient themselves within the binding pocket of a target protein. For instance, the nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic or pi-pi interactions with residues like phenylalanine or tyrosine. The piperidine ring often fits into a hydrophobic pocket, and the chlorine atom can form halogen bonds or other specific interactions. Visualizing these binding modes is essential for understanding the mechanism of action and for designing more potent derivatives.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the target protein. A library of compounds is docked into the protein's active site, and the molecules are ranked based on their docking scores or predicted binding energies. This compound could be identified as a "hit" in such a screen if it shows a favorable docking score and good complementarity to the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds with similar shapes or chemical features.

Quantitative Structure-Activity Relationship (QSAR) Studies

3D-QSAR Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of molecules.

These models generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For a series of compounds including this compound, a 3D-QSAR model could produce maps indicating:

Sterically Favorable/Unfavorable Regions: Where bulky groups would enhance or diminish activity.

Electropositive/Electro-negative Favorable Regions: Where positive or negative charges are preferred.

Hydrophobic/Hydrophilic Favorable Regions: Where hydrophobic or hydrophilic groups would be beneficial.

Such models are invaluable for lead optimization, providing rational guidance for designing new analogues with improved efficacy.

Elucidation of Structural Features for Enhanced Activity

The specific arrangement of substituents on the quinazoline scaffold is crucial for its biological activity. Computational chemistry and molecular modeling have been instrumental in understanding the structure-activity relationships (SAR) of 2,4-disubstituted quinazolines, a class to which this compound belongs. These studies help in designing new derivatives with improved potency and selectivity.

Research on various 2,4-disubstituted quinazoline derivatives has highlighted the importance of the groups at the C2 and C4 positions for their interaction with biological targets. For instance, in the context of anticancer activity, modifications at these positions significantly influence the inhibitory effects on protein kinases like EGFR (Epidermal Growth Factor Receptor). ekb.egmdpi.com

Key Structural Insights from Analogues:

Studies on analogous series of 2,4-disubstituted quinazolines have revealed several key structural features that contribute to enhanced activity:

Substitution at the C4 Position: The nature of the substituent at the C4 position of the quinazoline ring is a critical determinant of activity. In many series of quinazoline-based inhibitors, an amino group at this position is important for interaction with the hinge region of kinase domains. acs.org The presence of a chlorine atom, as in this compound, provides a site for further modification and can influence the electronic properties of the ring system.

Substitution at the C2 Position: The substituent at the C2 position often dictates the selectivity and potency of the compound. The piperidine ring in this compound is a bulky heterocyclic group that can occupy a hydrophobic pocket in the target protein. The nature and conformation of this ring are significant for optimizing binding affinity.

Modifications of the Quinazoline Core: Substitutions on the benzene (B151609) ring of the quinazoline core can also modulate activity. For example, introducing small hydrophobic groups at the 6- and 7-positions has been shown to enhance the anti-proliferative activity of some quinazoline derivatives. mdpi.com

Computational Modeling and SAR:

For example, in a study on quinazolinone-benzyl piperidine derivatives, molecular docking simulations suggested that interactions between the quinazoline ring and specific amino acid residues like Leu694, Val702, and Ala719 are crucial for binding to the EGFR kinase domain. nih.gov Furthermore, the presence of electronegative atoms like bromine on the benzyl (B1604629) ring was found to enhance the cytotoxic effects. nih.gov

The following tables summarize the structure-activity relationships observed in various studies on analogous 2,4-disubstituted quinazoline derivatives, which can provide insights into the structural features of this compound that may be important for its activity.

Table 1: Anticancer Activity of Quinazolinone-Benzyl Piperidine Derivatives against Various Cell Lines

| Compound | Substitution on Phenyl Ring | IC50 (µM) - MCF-7 | IC50 (µM) - A549 | IC50 (µM) - 5637 |

| 7a | H | >100 | >100 | >100 |

| 7b | 3-Br | 82.1 | 67.3 | 51.4 |

| 7c | 3,4-di-Cl | 95.3 | 110.1 | 88.5 |

| 7d | 4-F | 101.2 | 124.5 | 92.7 |

| 7e | 4-Cl | 90.2 | >100 | 103.04 |

| 7f | 4-Br | 98.4 | >100 | 112.6 |

| 7g | 4-CH3 | >100 | >100 | >100 |

| 7h | 2,4-di-Cl | >100 | >100 | >100 |

Data sourced from a study on quinazolinone derivatives as antiproliferative agents. nih.gov

Table 2: EGFR Inhibitory Activity of 4-Substituted Quinazoline Derivatives

| Compound | R Group at C4 | EGFR Inhibition IC50 (µM) |

| Reference | Lapatinib | 0.115 |

| 6 | 4-amino-3-chlorophenyl | 0.201 |

| 8c | 4-amino-3-methylphenyl | 0.405 |

Data from a study on 2,4-disubstituted quinazolines as EGFR inhibitors. researchgate.net

These findings collectively suggest that the 4-chloro and 2-piperidino moieties of "this compound" are critical determinants of its biological profile. Further computational and experimental studies focusing on this specific compound would be necessary to fully elucidate its mechanism of action and to optimize its structure for enhanced therapeutic activity.

Structure Activity Relationship Sar Elucidation for Quinazoline and Piperidine Moieties

Impact of Substituents at the Quinazoline (B50416) Nucleus (C-2, C-4, C-6, C-7, C-8)

The quinazoline scaffold is a versatile heterocyclic structure found in numerous biologically active compounds. nih.govnih.gov Substitutions at various positions on this nucleus can significantly modulate the pharmacological profile of the resulting molecule.

The C-4 position is highly significant for the reactivity and biological activity of quinazoline derivatives. The chlorine atom at this position in the title compound renders it susceptible to nucleophilic substitution reactions, making it a valuable intermediate for creating a diverse library of compounds. ontosight.ai The nature of the substituent at C-4 can drastically alter the compound's biological effects. For example, in some series of quinazoline derivatives, the presence of an amine or substituted amine at the 4th position has been shown to improve antimicrobial activities. nih.gov The regioselective replacement of the chlorine atom at the C-4 position is a well-documented strategy in the synthesis of bioactive 4-aminoquinazolines. nih.gov Theoretical calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more prone to nucleophilic attack. nih.gov

Substitutions on the benzene (B151609) ring portion of the quinazoline nucleus (C-6, C-7, and C-8 positions ) also play a critical role in modulating activity. Halogen atoms at the C-6 and C-8 positions have been noted to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov In other studies, the introduction of alkoxy groups, such as methoxy (B1213986) groups at the C-6 and C-7 positions, has been a common strategy in the design of potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR). nih.govijprajournal.com Furthermore, investigations into larger substituents at the C-8 position of quinazolin-4-ones have demonstrated that groups like nitro and diol can form new interactions with biological targets, thereby improving affinity and selectivity. researchgate.net

Role of the Piperidine (B6355638) Ring in Modulating Activity

The piperidine moiety is a prevalent feature in many pharmacologically active compounds and significantly contributes to the biological profile of 4-Chloro-2-(piperidin-1-yl)quinazoline. researchgate.net Its conformational flexibility, basicity, and potential for hydrogen bonding are key factors in its interaction with biological targets.

The three-dimensional shape of the piperidine ring is not static and can adopt various conformations, with the chair conformation being the most stable. nih.gov However, the energetic barrier for a ring-flip can be substantial, influencing how the molecule presents itself to a biological target. chemrxiv.org The conformational flexibility of piperidine can sometimes be a drawback, as it dilutes the concentration of the specific bioactive conformation. chemrxiv.org

The nitrogen atom within the piperidine ring is basic and can be protonated at physiological pH. This basicity can be crucial for forming ionic interactions with acidic residues in a biological target. The ability of the piperidine nitrogen to act as a hydrogen bond acceptor is also a significant factor in molecular recognition. The specific interactions of the piperidine moiety, including potential pi-alkyl interactions between the piperidine ring and aromatic residues of a target protein, have been observed in docking studies of related quinazoline derivatives. nih.gov

Significance of the Chlorine Atom at C-4 Position in Reactivity and SAR

The chlorine atom at the C-4 position of the quinazoline nucleus is a pivotal feature of this compound, profoundly influencing both its chemical reactivity and its structure-activity relationship. This halogen atom acts as a good leaving group, making the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. ontosight.ainih.gov This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the facile introduction of a wide array of substituents at this position to explore the SAR and optimize biological activity.

Comparative SAR with Related Quinazoline Derivatives

To contextualize the SAR of this compound, it is useful to compare it with related quinazoline derivatives. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govchim.it

For instance, in the realm of anticancer agents, many potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib (B1684475) and erlotinib (B232), feature a quinazoline core. nih.gov These molecules typically have an anilino group at the C-4 position, highlighting the importance of this position for activity. The nature of the substituent at C-2 also varies, with different groups modulating potency and selectivity.

When comparing with other 2,4-disubstituted quinazolines, the combination of a piperidine ring at C-2 and a chlorine atom at C-4 in the title compound presents a specific set of properties. In some studies, linking a piperazine (B1678402) (a related six-membered heterocycle) to the quinazoline core has been shown to improve biological characteristics compared to unsubstituted quinazolines. researchgate.net A study on 2,4,6-trisubstituted quinazoline derivatives containing a piperidine moiety also demonstrated potent antiproliferative activity. researchgate.net This suggests that the piperidine ring is a favorable substituent for certain biological activities.

The data in the following table provides a comparative overview of the impact of different substituents on the quinazoline core based on findings from various studies.

| Compound Class | C-2 Substituent | C-4 Substituent | Other Substituents | Observed Activity/Significance | Reference |

| 2,4-Disubstituted Quinazolines | Isopropyl | Varies | 6-bromo | Designed to affect lipophilicity and activity. | researchgate.net |

| Quinazolinone Derivatives | Methyl, amine, or thiol groups | Amine or substituted amine | Halogen at C-6 and C-8 | Essential for and can improve antimicrobial activities. | nih.gov |

| 4-Aminoquinazolines | Varies | Amino group | 6,7-dimethoxy | Important for bioavailability in anticancer agents. | ijprajournal.com |

| Quinazolin-4-ones | Varies | - | Nitro or diol at C-8 | Can engage in new interactions, improving affinity and selectivity. | researchgate.net |

| 2,4,6-Trisubstituted Quinazolines | Varies | Varies | Piperidine moiety | Showed potent antiproliferation activity. | researchgate.net |

This comparative analysis underscores that while the general quinazoline framework is important, the specific nature and position of substituents are the primary determinants of biological activity and selectivity.

Mechanistic Investigations of Biological Interactions in Vitro/biochemical Focus

Enzyme Inhibition Kinetics

Determination of Inhibition Type (Competitive, Non-competitive, Mixed-type)

Without specific enzymatic assays and kinetic analyses for 4-Chloro-2-(piperidin-1-yl)quinazoline, the type of inhibition it may exert on various enzymes remains uncharacterized. The inhibition type (competitive, non-competitive, or mixed-type) is fundamental to understanding whether the compound binds to the active site or an allosteric site of an enzyme.

Calculation of Inhibition Constants (Ki, KIS)

The inhibition constants, Ki (for competitive inhibition) and KIS (for uncompetitive inhibition), are quantitative measures of a compound's potency as an enzyme inhibitor. The absence of published research on this compound means these critical parameters have not been determined for its interactions with specific enzymes.

Substrate Specificity and Enzyme Selectivity

The specificity of this compound towards different substrates and its selectivity for certain enzymes over others have not been reported. Selectivity is a key determinant of a compound's potential therapeutic window and off-target effects.

Molecular Mechanisms of Target Engagement

While the broader class of quinazolines has been studied for interactions with a variety of enzymes, the specific molecular interactions of this compound are not well-defined.

Interaction with Specific Kinases (e.g., EGFR, VEGFR, PDE7)

Quinazoline (B50416) derivatives are famously known as kinase inhibitors, with several approved drugs targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain. For instance, 2-chloro-4-anilino-quinazoline derivatives have been explored as dual inhibitors of EGFR and VEGFR-2. However, the specific binding mode and inhibitory potency of this compound against these or other kinases like phosphodiesterase 7 (PDE7) have not been detailed in the available literature.

Interactions with Other Enzymes (e.g., α-glucosidase, Aldehyde Oxidase, Tyrosinase, G9a)

The quinazoline scaffold has also been investigated for its inhibitory activity against a diverse range of other enzymes.

α-Glucosidase: Various quinazolin-4(3H)-one derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some showing competitive inhibition.

Aldehyde Oxidase: This enzyme is involved in the metabolism of many nitrogen-containing heterocyclic compounds. The interaction of specific quinazoline derivatives with aldehyde oxidase has been studied, but data for this compound is not available.

Tyrosinase: Certain quinazolinone derivatives have been reported as tyrosinase inhibitors, with kinetic studies indicating mixed-type inhibition for some analogs.

G9a: 2,4-Diamino-quinazoline derivatives have been identified as potent inhibitors of the histone methyltransferase G9a. Structure-activity relationship studies have highlighted the importance of specific substitutions on the quinazoline core for inhibitory activity.

Mechanistic Insights from In Vitro Biochemical Assays

No data from in vitro biochemical assays for this compound could be retrieved from the surveyed scientific literature. Typically, such assays would provide information on the compound's inhibitory or activating effects on specific enzymes or its binding affinity to receptors. For many quinazoline derivatives, in vitro studies have been crucial in elucidating their mechanisms of action, for example, as anticancer agents through the inhibition of kinases like EGFR or as antimicrobial agents. nih.govnih.gov However, for this compound, such detailed mechanistic studies have not been published.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(piperidin-1-yl)quinazoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloroquinazoline derivatives with piperidine. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at 40–60°C for 8–12 hours, achieving yields of 35–76% depending on solvent choice and stoichiometry . Recrystallization using ethyl acetate/petroleum ether (5:1) improves purity to >97% .

Q. How can the crystalline structure of this compound derivatives be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is critical. For example, triclinic crystal systems (space group P1) with lattice parameters a = 5.2840 Å, b = 11.0323 Å, and c = 14.902 Å confirm molecular geometry. Hydrogen bonding (e.g., C–H···O) stabilizes supramolecular dimers, validated via XRD data (CCDC 1024313) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy (H313/H333 hazard codes). Waste disposal requires segregation and treatment by certified agencies .

Advanced Research Questions

Q. How can substituent modifications at the 2- and 4-positions of the quinazoline core enhance biological activity?

- Methodology : Structure-activity relationship (SAR) studies show that introducing pyridinyl or triazolyl groups at position 2 improves antibacterial activity, while thioether groups at position 4 enhance antifungal properties . Molecular hybridization (e.g., linking to kinase-inhibitor pharmacophores) can target multiple pathways .

Q. What computational approaches are used to predict binding interactions of this compound with biological targets?

- Methodology : Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with kinase domains, prioritizing compounds with low binding energies (<−8 kcal/mol) .

Q. How do experimental data contradictions in synthesis yields arise, and how can they be resolved?

- Methodology : Yield discrepancies (e.g., 35% vs. 76%) stem from solvent polarity (DMF vs. ethanol) and catalyst choice (e.g., K₂CO₃ vs. NaH). Design of experiments (DoE) with factorial analysis optimizes parameters (temperature, pH) .

Q. What experimental strategies elucidate the mechanism of action for quinazoline derivatives in kinase inhibition?

- Methodology : Competitive binding assays (e.g., ATP-site displacement using fluorescent probes) and Western blotting for phosphorylation levels (e.g., EGFR or VEGFR2) validate kinase inhibition. IC₅₀ values correlate with substituent electronegativity .

Q. How can regioselectivity challenges in quinazoline functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。